N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide is an organic compound with the molecular formula C18H13BrN2O2 It belongs to the class of naphthalenecarboxamides, which are compounds containing a naphthalene moiety bearing a carboxylic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of 2-bromobenzoyl chloride with naphthalene-1-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Corresponding oxides or hydrides.
Coupling Reactions: Complex polycyclic structures with extended conjugation.
Scientific Research Applications
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the naphthalene moiety play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromobenzoyl)indole: Shares the 2-bromobenzoyl group but has an indole moiety instead of naphthalene.
N-(2-bromobenzoyl)benzamide: Contains the 2-bromobenzoyl group with a benzamide moiety.
N-(2-bromobenzoyl)aniline: Features the 2-bromobenzoyl group with an aniline moiety.
Uniqueness
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
73826-60-5 |
---|---|
Molecular Formula |
C18H13BrN2O2 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C18H13BrN2O2/c19-16-11-4-3-9-15(16)18(23)21-20-17(22)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
SYFZOPWQKVMOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.